![molecular formula C19H13N3O2S B2954823 2-Phenoxy-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide CAS No. 1004223-54-4](/img/structure/B2954823.png)
2-Phenoxy-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Phenoxy-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide” is a compound that belongs to the class of organic compounds known as diphenylethers . It is a derivative of thieno[3,2-d]pyrimidines, which are an important class of chemical compounds with diverse biological activities .
Synthesis Analysis
Thieno[3,2-d]pyrimidin-4-ones, which are related to the compound , can be synthesized by heating 3-amino-thiophene-2-carboxamides in formic acid . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces β-keto amides, which can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Chemical Reactions Analysis
The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .科学的研究の応用
Aldose Reductase Inhibitors and Antioxidant Activity
2-Phenoxy-N-{thieno[2,3-D]pyrimidin-4-yl}benzamide derivatives, particularly those from the pyrido[1,2-a]pyrimidin-4-one class, have been identified as selective aldose reductase (ALR2) inhibitors. These compounds show micromolar to submicromolar inhibitory activity levels. The introduction of hydroxyl groups in specific positions enhances their inhibitory potency. These derivatives also exhibit significant antioxidant properties, suggesting a dual therapeutic potential in treating complications related to oxidative stress and hyperglycemia-related disorders (La Motta et al., 2007).
Antimicrobial and Anti-inflammatory Agents
Thieno[2,3-d]pyrimidine derivatives have been prepared and tested for their antimicrobial and anti-inflammatory activities. The incorporation of different groups into the thieno[2,3-d]pyrimidine heterocyclic ring enhances its bioactivity, demonstrating remarkable activity against bacteria, fungi, and inflammation. These findings suggest the potential of these compounds in developing new antimicrobial and anti-inflammatory medications (Tolba et al., 2018).
Excited State Intra-molecular Proton Transfer (ESIPT) Inspired Fluorescent Derivatives
Research into ESIPT-inspired 2-substituted benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives has shown that these compounds exhibit unique photo-physical properties. They undergo excited state intra-molecular proton transfer, resulting in single absorption and dual emission characteristics. Such properties make these compounds interesting candidates for applications in fluorescent probes and optical materials (Padalkar et al., 2011).
Green Synthesis Approach
A green approach to synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones via a catalytic four-component reaction has been developed. This methodology offers a more environmentally friendly and efficient route to produce this class of pharmacologically important compounds, characterized by step economy, reduced catalyst loading, and easy purification. Such advancements in synthetic methodologies contribute to the development of sustainable pharmaceutical manufacturing processes (Shi et al., 2018).
将来の方向性
特性
IUPAC Name |
2-phenoxy-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2S/c23-18(22-17-15-10-11-25-19(15)21-12-20-17)14-8-4-5-9-16(14)24-13-6-2-1-3-7-13/h1-12H,(H,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQJCYJSVKCDHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=C4C=CSC4=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
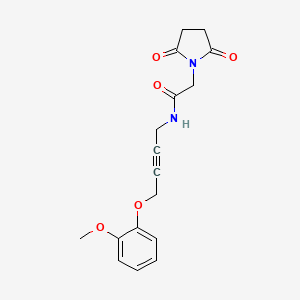
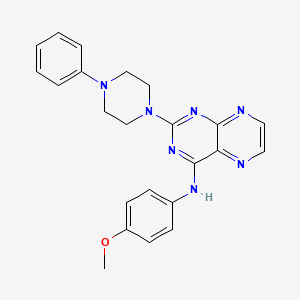

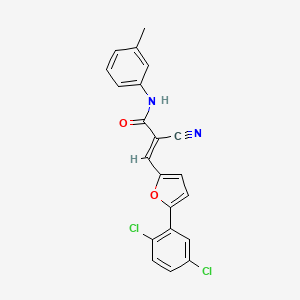
![(1H-benzo[d]imidazol-5-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2954751.png)
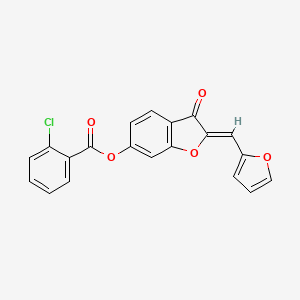

![3-(3-Fluorophenyl)-6-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2954755.png)

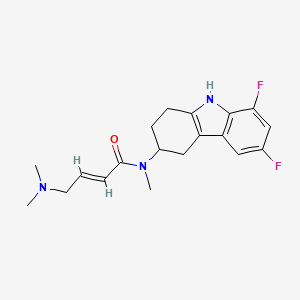

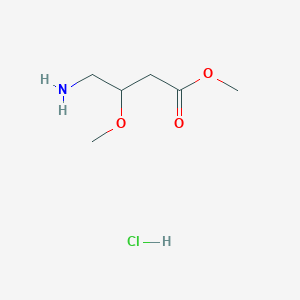
![6-methoxy-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2954761.png)
![1,6,7-trimethyl-3,8-dipropyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2954763.png)
